molecular formula C11H10N2 B1331141 3-(Pyridin-3-yl)benzenamine CAS No. 57976-57-5

3-(Pyridin-3-yl)benzenamine

Cat. No. B1331141
Key on ui cas rn: 57976-57-5
M. Wt: 170.21 g/mol
InChI Key: YTJQJGKMRLQBJP-UHFFFAOYSA-N
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Patent
US05922724

Procedure details

3-(3-pyridyl)-nitrobenzene (9.1 g, 45.5 mmol) in ethanol (125 ml) is hydrogenated at ambient pressure for 1.75 hours using Raney Nickel as the catalyst. Filtration of the resulting solution through celite followed by evaporation of solvent quantitatively yields 3-(3-pyridyl)aniline.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]([N+:13]([O-])=O)[CH:10]=[CH:11][CH:12]=2)[CH:2]=1>C(O)C.[Ni]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=2)[NH2:13])[CH:2]=1

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the resulting solution through celite
CUSTOM
Type
CUSTOM
Details
followed by evaporation of solvent quantitatively yields 3-(3-pyridyl)aniline

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C=1C=C(N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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